2,4,5-Trimethylthiazole

描述

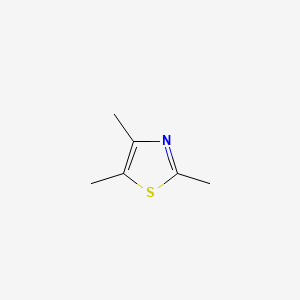

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPVSWRQZNDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065564 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 to 167.00 °C. @ 717.50 mm Hg | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.015 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13623-11-5 | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6393273PE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,4,5-trimethylthiazole. This heterocyclic compound is a significant contributor to the flavor and aroma profiles of various cooked foods and is utilized as a flavoring agent and fragrance ingredient.[1][2][3][4] Its unique organoleptic properties, described as nutty, cocoa, coffee-like, and musty, make it a compound of interest in food chemistry and sensory science.[5][6][7]

Core Chemical and Physical Properties

This compound is a substituted thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] The presence of three methyl groups on the thiazole ring dictates its specific chemical and physical characteristics.[1] It is typically a colorless to pale yellow or amber liquid and is soluble in organic solvents, with slight solubility in water.[1][2][8]

Data Summary Table

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole[3] |

| CAS Number | 13623-11-5[1][9][10] |

| Molecular Formula | C₆H₉NS[1][9][10] |

| Molecular Weight | 127.21 g/mol [5][9][10] |

| Appearance | Colorless to pale yellow/amber clear liquid[1][2][8] |

| Boiling Point | 166-167 °C @ 717 mmHg[2][5][6][8] |

| Melting Point | -32.4°C[6] |

| Density | 1.013 g/mL @ 25 °C[2][5][6] |

| Refractive Index | n20/D 1.509[2][5][6] |

| Flash Point | 56 °C (132.8 °F) - closed cup[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents[1][2] |

| pKa | 4.55 @ 25°C[6] |

| LogP | 2.02[6] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical notation systems.

| Identifier | Value |

| SMILES | CC1=C(C)SC(C)=N1[1][9] |

| InChI | InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3[1][5] |

| InChIKey | BAMPVSWRQZNDQC-UHFFFAOYSA-N[1][5] |

Below is a two-dimensional representation of the this compound molecular structure.

References

- 1. CAS 13623-11-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4,5-三甲基噻唑 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Trimethyl thiazole | 13623-11-5 [chemicalbook.com]

- 7. 2,4,5-trimethyl thiazole [flavscents.com]

- 8. parchem.com [parchem.com]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to 2,4,5-Trimethylthiazole

CAS Number: 13623-11-5

This technical guide provides a comprehensive overview of 2,4,5-trimethylthiazole, a heterocyclic organic compound with significant applications in the flavor and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical characterization, and biological relevance.

Physicochemical Properties

This compound is a colorless to pale yellow or amber liquid with a distinct nutty, cocoa, and coffee-like aroma.[1][2] It is a volatile compound formed during the Maillard reaction, which is responsible for the desirable flavors in many cooked foods.[3][4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NS | [1][2] |

| Molecular Weight | 127.21 g/mol | [2][5] |

| CAS Number | 13623-11-5 | [1] |

| Appearance | Colorless to amber clear liquid | [1] |

| Boiling Point | 166-167 °C @ 717.50 mmHg | [1][6] |

| Density | 1.011-1.015 g/mL @ 25 °C | [1][5] |

| Refractive Index | 1.503-1.511 @ 20.00 °C | [1] |

| Solubility | Soluble in alcohol, dipropylene glycol; slightly soluble in water | [5] |

| Flash Point | 48 °C (118.4 °F) | [6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62 | [3] |

| ¹³C NMR (22.53 MHz, CDCl₃) δ (ppm) | 11.12, 14.51, 18.86, 125.23, 147.35, 161.15 | [3] |

| Major Mass Spectra Peaks (m/z) | 127, 86, 85, 71, 59 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most notably via the Maillard reaction or the Hantzsch thiazole (B1198619) synthesis.

Formation via the Maillard Reaction

This compound is a natural product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[7] The key precursors for the formation of this compound in this reaction are cysteine (as a sulfur source), and specific dicarbonyl compounds.[8]

Hantzsch Thiazole Synthesis

A common laboratory and industrial method for the synthesis of thiazoles is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound, this would typically involve the reaction of 3-halo-2-butanone with thioacetamide (B46855).

Materials:

-

Thioacetamide

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate solution (mild base)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a mild base such as a sodium bicarbonate solution.

-

Extract the product from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical technique for the identification and quantification of this compound due to its volatile nature.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 180 °C.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Applications in Research and Industry

This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance component in perfumes.[8] Its characteristic nutty, roasted, and cocoa-like aroma enhances the sensory profile of a wide range of products, including beverages, baked goods, and savory snacks.[7][8] It is also used in organic synthesis and as a pharmaceutical intermediate.[9]

Biological Activity and Relevance to Drug Development

While this compound itself is mainly recognized for its flavor properties, the thiazole ring is a privileged scaffold in drug design, with numerous FDA-approved drugs containing this moiety.[9] Thiazole derivatives have been reported to possess a wide range of pharmaceutical activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[9]

It is crucial to distinguish this compound from its dihydro-analog, 2,4,5-trimethyl-4,5-dihydrothiazole (TMT) . TMT is a component of red fox feces and acts as a potent kairomone, eliciting an innate fear response in rodents.[2][7] This makes TMT a valuable tool in neurobiological research for studying anxiety and stress-related disorders.[2][7]

TMT-Induced Fear Signaling Pathway

The innate fear response to TMT is mediated by the olfactory system. It is proposed that TMT binds to and activates the receptor guanylyl cyclase-G (GC-G) in a subset of olfactory sensory neurons.[10] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn gates cyclic nucleotide-gated (CNG) ion channels, causing neuronal depolarization and the generation of an action potential. This signal is then transmitted to brain regions associated with fear and defensive behaviors, such as the amygdala and the bed nucleus of the stria terminalis.[11][12]

Experimental Protocol: TMT-Induced Fear Response in Rodents

Objective: To assess the innate fear response induced by TMT in mice or rats.

Materials:

-

2,4,5-Trimethyl-4,5-dihydrothiazole (TMT)

-

Vehicle (e.g., mineral oil or propylene (B89431) glycol)

-

Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Test chamber (e.g., a transparent cylinder or box)

-

Filter paper or cotton swab

-

Video recording equipment

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least one hour before the experiment. Handle the animals for a few days prior to the experiment to reduce handling-induced stress.

-

Baseline Recording: Place the animal in the test chamber for a baseline period (e.g., 5-10 minutes) and record its behavior.

-

TMT Exposure: Introduce a piece of filter paper or a cotton swab with a small, precise amount of TMT solution (e.g., 5-10 µL) into the chamber. For the control group, use the vehicle alone.

-

Behavioral Recording: Record the animal's behavior for a set duration (e.g., 10-20 minutes).

-

Data Analysis: A trained observer, blind to the experimental conditions, should score the recorded videos. Key behaviors to quantify include freezing (complete immobility except for respiration), avoidance of the odor source, and changes in grooming and rearing.[2][8]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[6] Wear appropriate personal protective equipment, including gloves and safety glasses.[6]

Conclusion

This compound is a significant compound in the flavor and fragrance industry, valued for its unique sensory properties. Its synthesis via the Maillard reaction and the Hantzsch synthesis is well-understood, and its analytical characterization is routinely performed using GC-MS. While not directly implicated in drug development, its structural analog, TMT, is an invaluable tool for neurobiological research into innate fear and anxiety. This guide provides a comprehensive technical overview to support further research and application of this versatile molecule.

References

- 1. Predator Odor-induced Freezing Test for Mice [en.bio-protocol.org]

- 2. Predator Odor-induced Freezing Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Predator Odor-induced Freezing Test for Mice [bio-protocol.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. benchchem.com [benchchem.com]

- 10. Temporary Inactivation of the Bed Nucleus of the Stria Terminalis But Not of the Amygdala Blocks Freezing Induced by Trimethylthiazoline, a Component of Fox Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

2,4,5-Trimethylthiazole: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,5-trimethylthiazole, a key flavor compound formed during the thermal processing of food. This document covers its chemical properties, natural occurrence, sensory characteristics, and the underlying biochemical pathways of its formation. Detailed experimental protocols for its synthesis and analysis are provided to support further research and application.

Introduction

This compound (CAS No. 13623-11-5) is a sulfur-containing heterocyclic organic compound that plays a significant role in the desirable flavor profiles of a wide variety of cooked foods.[1] As a product of the Maillard reaction, it is a key contributor to the savory, roasted, nutty, and coffee-like aromas associated with thermally processed meats, baked goods, and beverages.[2][3][4] Its potent and complex organoleptic properties make it a compound of significant interest to the flavor and fragrance industry and a subject of study for food chemists and sensory scientists.[5]

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a distinct, powerful aroma.[4] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol [1] |

| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole[1] |

| CAS Number | 13623-11-5[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 166-167 °C @ 717 mmHg[6] |

| Density | ~1.013 g/mL at 25 °C |

| Refractive Index | ~1.509 at 20 °C |

| Solubility | Slightly soluble in water (~530 mg/L at 25 °C); soluble in alcohol and dipropylene glycol.[7] |

Occurrence and Sensory Profile

This compound has been identified as a volatile constituent in numerous cooked food items. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation pathways.

Natural Occurrence

The compound is a natural component of the aroma of many foods, including:

-

Roasted Beef[7]

-

Roasted Chicken[7]

-

Roasted Pork[7]

-

Cooked Potatoes[1]

-

Coffee[7]

-

Roasted Nuts[8]

-

Cocoa[9]

Sensory Characteristics

The sensory profile of this compound is complex and concentration-dependent. It is highly valued for its desirable roasted and savory notes.

| Parameter | Description |

| Odor Profile | Described as nutty, cocoa, coffee-like, and musty. At higher concentrations (>0.05 ppm), it can impart notes of raw potato skin.[6][8] |

| Flavor Profile | Contributes nutty, cocoa, and green vegetative notes with roasted, earthy nuances.[9] |

| Odor Threshold in Water | Approximately 10 ppb.[10] |

| Typical Usage Levels | Recommended up to 6 ppm in condiments and soups, and 2 ppm in confectionery.[6][9] |

Biosynthesis and Formation Pathway

This compound is not typically biosynthesized in living organisms but is formed as a product of the Maillard reaction during the heating of foodstuffs. The key precursors are sulfur-containing amino acids (like cysteine), reducing sugars, and α-dicarbonyl compounds.

The formation pathway involves the degradation of these precursors to generate key intermediates: hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and carbonyl compounds. These intermediates then react to form the thiazole (B1198619) ring.

Olfactory Signaling Pathway

The perception of this compound as a flavor compound is initiated by its interaction with olfactory receptors (ORs) located in the main olfactory epithelium. This triggers a canonical G-protein coupled receptor (GPCR) signaling cascade.

Experimental Protocols

Analysis by Headspace SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of this compound from a solid food matrix, such as roasted coffee.

Methodology Details:

-

Sample Preparation:

-

Weigh 1-2 g of a finely ground sample into a 20 mL headspace vial.[11]

-

Add approximately 5 mL of a saturated NaCl solution to improve the release of volatile compounds.[11]

-

For quantitative analysis, add a known concentration of a suitable internal standard.

-

Immediately seal the vial with a PTFE/silicone septum cap.[11]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[12]

-

Equilibration & Extraction: Incubate the sealed vial at 70-80°C for 30-60 minutes with agitation. Expose the SPME fiber to the headspace for 30-60 minutes at the same temperature.[11][12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Desorption: Transfer the fiber to the GC injection port and desorb the analytes at 250°C for 3-5 minutes in splitless mode.[11][12]

-

Column: A VF-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[10][12]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

-

Oven Program: Initial temperature of 50°C, ramp to 250°C at 3°C/minute.[12]

-

MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.[12] Identification is confirmed by comparing mass spectra and retention indices with reference libraries and authentic standards.[11]

-

Synthesis by Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and effective method for preparing thiazole rings.[13] This protocol provides a general procedure for the synthesis of this compound from thioacetamide (B46855) and 3-bromo-2-butanone (B1330396).

Methodology Details:

-

Materials:

-

Thioacetamide (1.0 equivalent)

-

3-Bromo-2-butanone (1.0 equivalent)[13]

-

Ethanol (solvent)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioacetamide in ethanol. Slowly add 3-bromo-2-butanone to the solution at room temperature. Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).[13]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS until completion, which typically occurs within a few hours.[13]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution.[13]

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography.[2][13]

-

Conclusion

This compound is a fundamentally important flavor compound, contributing desirable sensory attributes to a vast range of cooked foods. Understanding its formation through the Maillard reaction, its sensory impact, and the methods for its analysis and synthesis are crucial for flavor chemists, food scientists, and researchers in related fields. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals working with this key flavor molecule.

References

- 1. femaflavor.org [femaflavor.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]

- 7. 2,4,5-trimethyl thiazole [flavscents.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. japsonline.com [japsonline.com]

- 13. benchchem.com [benchchem.com]

The Sensory Signature of 2,4,5-Trimethylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory profile of 2,4,5-trimethylthiazole, a key aroma compound found in a variety of food products. This document delves into its organoleptic properties, formation pathways, and the analytical methodologies used for its characterization, offering valuable insights for professionals in food science, flavor chemistry, and related fields.

Sensory Profile of this compound

This compound is a potent, sulfur-containing heterocyclic compound that significantly contributes to the desirable aroma of many cooked foods.[1] Its sensory profile is complex and is often described with a range of nutty, roasted, and savory notes.

1.1. Olfactory and Gustatory Characteristics

The aroma of this compound is predominantly characterized by notes of cocoa, coffee, and nuts.[2][3] It also imparts roasted, musty, and vegetative nuances.[4] The taste profile is described as nutty, cocoa-like, and green-vegetative with roasted, earthy undertones.[4] At higher concentrations, it can develop a raw potato skin-like off-note.[4]

1.2. Quantitative Sensory Data

The sensory impact of this compound is highly dependent on its concentration in the food matrix. While comprehensive data on its concentration in various foods is extensive, typical usage levels in flavor formulations provide an indication of its potency.

Table 1: Sensory Thresholds and Usage Levels of this compound

| Parameter | Medium/Application | Value | Reference(s) |

| Odor Threshold | Not specified | ~10 ppb | [5] |

| Taste Description | In solution | Nutty, cocoa, green vegetative, roasted, earthy | [4] |

| at 10.00 ppm | |||

| Recommended Usage | Condiments, Relishes, Soups | 6 ppm | [6] |

| Recommended Usage | Frozen and Soft Confectionery | 2 ppm | [6] |

| Suggested Dosage | Beverages, Nuts, Meat Products, Seasonings | 1-10 ppm | [2] |

Occurrence in Food Products

This compound is a natural product of the Maillard reaction and is commonly identified in a wide array of thermally processed foods.[1] Its presence is a key contributor to the characteristic flavor of:

-

Roasted Products: Coffee and cocoa are prominent examples where this compound contributes to the rich, roasted aroma.[3][7]

-

Cooked Meats: It is found in cooked beef, chicken, and lamb, imparting savory and meaty notes.[8][9]

-

Cooked Vegetables: The aroma of cooked potatoes can also be influenced by the presence of this compound.[1]

Biochemical Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[7] The formation of this specific thiazole (B1198619) is critically dependent on the availability of a sulfur-containing amino acid, typically cysteine.[7]

The key steps in the formation of this compound via the Maillard reaction are outlined below:

Caption: Maillard reaction pathway for this compound formation.

Experimental Protocols for Sensory and Chemical Analysis

The characterization of this compound in food products involves a combination of sensory evaluation and instrumental analysis.

4.1. Sensory Evaluation

Sensory analysis is crucial for understanding the contribution of this compound to the overall flavor profile of a food product. Various methods can be employed:

-

Descriptive Analysis: Trained sensory panels use a standardized lexicon to identify and quantify the specific aroma and flavor attributes of a sample. This allows for a detailed characterization of the sensory profile.

-

Difference Testing: Methods like the triangle test or paired comparison test can be used to determine if there is a perceivable sensory difference between samples with and without this compound, or at different concentrations.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory perception. As compounds elute from the GC column, they are sniffed by a trained panelist who describes the odor and its intensity. This allows for the identification of odor-active compounds, including this compound, in a complex mixture. Common GC-O techniques include:

-

Aroma Extract Dilution Analysis (AEDA): A serial dilution of the sample extract is analyzed by GC-O to determine the flavor dilution (FD) factor of each odorant, which is a measure of its odor potency.

-

CharmAnalysis™: This method also involves serial dilutions and records the duration and intensity of the perceived odor, generating a "charm" value for each compound.

-

4.2. Instrumental Analysis

Instrumental analysis is used to identify and quantify this compound in food matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile compounds.

-

Sample Preparation: Volatile compounds are typically extracted from the food matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.

-

GC Separation: The extracted volatiles are separated based on their boiling points and polarity on a gas chromatographic column.

-

MS Identification and Quantification: The separated compounds are then introduced into a mass spectrometer, which provides a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of the target compound to that of an internal standard.

-

Below is a generalized workflow for the GC-MS analysis of this compound in a food product.

Caption: Generalized workflow for GC-MS analysis.

Conclusion

This compound is a pivotal flavor compound that defines the sensory landscape of many cooked and roasted foods. Its characteristic nutty, cocoa, and coffee-like notes are a direct result of the Maillard reaction, with its formation being intricately linked to the presence of sulfur-containing precursors. A thorough understanding of its sensory profile, formation pathways, and the analytical techniques used for its characterization is essential for food scientists and flavor chemists aiming to optimize and control the flavor of food products. The methodologies and data presented in this guide provide a solid foundation for further research and application in the field of flavor science.

References

- 1. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 3. foodresearchlab.com [foodresearchlab.com]

- 4. pfigueiredo.org [pfigueiredo.org]

- 5. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. gentechscientific.com [gentechscientific.com]

- 9. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]

The Genesis of a Savory Signature: An In-depth Technical Guide to the Formation of 2,4,5-Trimethylthiazole in Cooked Meat

For Immediate Release

This technical guide provides a comprehensive overview of the formation mechanism of 2,4,5-trimethylthiazole, a key flavor compound responsible for the desirable nutty, roasted, and meaty notes in cooked meat. Tailored for researchers, scientists, and professionals in food science and drug development, this document details the core chemical pathways, presents quantitative data from model systems, outlines detailed experimental protocols for analysis, and provides visual diagrams to elucidate complex relationships.

Executive Summary

This compound is a sulfur-containing heterocyclic compound that significantly contributes to the characteristic aroma of cooked meat.[1][2] Its formation is a complex process rooted in the Maillard reaction and Strecker degradation of amino acids, which occur during the heating of meat.[1] Understanding the precise mechanisms and the factors influencing the yield of this potent aroma compound is critical for controlling and optimizing flavor profiles in food products. This guide synthesizes current scientific knowledge on its precursor molecules, reaction pathways, and analytical methodologies.

Core Formation Pathway

The generation of this compound is not a singular event but the culmination of a series of interconnected reactions. The principal framework for its synthesis is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors necessary for the formation of this compound are:

-

A Sulfur Source: Primarily the sulfur-containing amino acid, L-cysteine.[3]

-

An Ammonia Source: Derived from the degradation of various amino acids.

-

Specific Carbonyl Compounds: Acetaldehyde (B116499) and the α-dicarbonyl, 2,3-butanedione (B143835) (also known as diacetyl).[3]

These precursors are themselves products of the thermal degradation of larger molecules present in raw meat:

-

Generation of Hydrogen Sulfide (H₂S) and Ammonia (NH₃): During cooking, the Strecker degradation of cysteine leads to the release of hydrogen sulfide, a crucial sulfur donor for the thiazole (B1198619) ring. Other amino acids undergo similar degradation to provide the necessary ammonia.

-

Formation of Carbonyl Intermediates: The Maillard reaction cascade, involving the condensation of reducing sugars (like ribose) and amino acids, generates a variety of reactive carbonyl compounds. For the synthesis of this compound, the most important of these are acetaldehyde and 2,3-butanedione.

The final step is the condensation of these intermediates—hydrogen sulfide, ammonia, acetaldehyde, and 2,3-butanedione—to form the stable, aromatic this compound molecule. A key, albeit transient, intermediate in this process is 2,4,5-trimethyl-4,5-dihydrothiazole.

Quantitative Analysis

Direct quantitative data for this compound in various cooked meats is sparse in publicly available literature. However, studies on model systems provide valuable insights into the influence of reaction conditions on its formation.

The following table summarizes data from a model system investigating the impact of pH on the formation of this compound from cysteine and 2,3-butanedione at 120°C. This demonstrates that alkaline conditions can significantly promote the generation of this key aroma compound.

| pH of Model System | Relative Concentration of this compound | Cooking Conditions | Reference |

| Acidic to Neutral | Lower Reactivity | 120°C | [3] |

| 8.0 (Alkaline) | Increased Formation | 120°C | [3] |

Note: Data is derived from a model system and illustrates trends rather than absolute concentrations in meat.

Experimental Protocols

The analysis of volatile compounds like this compound in a complex matrix such as meat requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method.

Protocol: Analysis of this compound in Cooked Meat by HS-SPME-GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from a cooked meat sample.

1. Sample Preparation:

-

Homogenize 2-5 grams of the cooked meat sample.

-

Place the homogenized sample into a 20 mL headspace vial.

-

To enhance the release of volatile compounds, add 5 mL of a saturated sodium chloride (NaCl) solution.

-

For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog).

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range analysis of volatile compounds.

-

Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator. Incubate at 60-80°C for 15-30 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Immediately transfer the SPME fiber to the GC injection port, which is typically heated to 250°C. Desorb the analytes for 3-5 minutes in splitless mode to ensure complete transfer to the GC column.

-

Gas Chromatography:

-

Column: A mid-polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these types of volatile compounds.

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1.0 mL/min.

-

Oven Temperature Program: A typical program starts at 40°C (hold for 3 min), ramps at 4-5°C/min to 160-220°C, and then may include a final ramp to 240-250°C (hold for 5 min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Conclusion

The formation of this compound is a cornerstone of savory flavor chemistry in cooked meats. Its synthesis is intricately linked to the Maillard reaction and Strecker degradation, relying on the availability of cysteine, ammonia, and specific carbonyl compounds generated during heating. While quantitative data in meat matrices remains an area for further research, model systems indicate that factors such as pH and temperature play a crucial role in its yield. The analytical protocols outlined in this guide, centered on HS-SPME-GC-MS, provide a robust framework for the accurate identification and quantification of this and other critical aroma compounds, enabling a deeper understanding and control of cooked meat flavor.

References

A Comprehensive Review of 2,4,5-Trimethylthiazole: From Flavor Chemistry to a Tool in Neuropharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic organic compound that has garnered significant interest in diverse scientific fields. Initially identified as a potent flavor component in a variety of cooked foods, its research landscape has expanded to include its role as a semiochemical in neurobiology. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, chemical properties, biological activities, and its application as a tool in drug development, particularly in the study of anxiolytic therapeutics. This document consolidates quantitative data, details experimental protocols, and provides visual diagrams of key processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a derivative of thiazole (B1198619), is a volatile compound that contributes to the characteristic aroma of cooked meats and other foods, arising from the Maillard reaction.[1] Beyond its role in flavor chemistry, its structural analog, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) (TMT), a component of red fox feces, is a potent kairomone that elicits innate fear and avoidance behaviors in rodents.[1][2] This has led to the widespread use of TMT, and by extension, the structurally similar this compound, in neuroscience to study the neural circuits of fear and anxiety. While not a therapeutic agent itself, its ability to induce a quantifiable fear response makes it a valuable tool in the preclinical screening and development of anxiolytic drugs.[2] The thiazole ring is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] However, research into the direct therapeutic applications of this compound remains limited.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct nutty, cocoa, and coffee-like odor.[8][9] Its key chemical and physical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₉NS | [10] |

| Molecular Weight | 127.21 g/mol | [10] |

| CAS Number | 13623-11-5 | [10] |

| Appearance | Clear colourless to pale yellow liquid | [8] |

| Boiling Point | 166-167 °C @ 717.5 mmHg | [8][11] |

| Density | 1.013 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.509 | [11] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [8][12] |

| Odor | Cocoa, dark chocolate, nutty, coffee-like | [8][9] |

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

The most common method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis.[2][13] This method involves the reaction of a thioamide with an α-haloketone.[2] For this compound, this would typically involve the reaction of thioacetamide (B46855) with 3-bromo-2-butanone.[2]

Hantzsch Thiazole Synthesis Workflow

References

- 1. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. patrinum.ch [patrinum.ch]

- 8. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]

- 9. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]

- 10. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Tale of Two Thiazoles: Unraveling the Distinct Biological Significance of 2,4,5-Trimethylthiazole and its Dihydro-Analog

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the vast landscape of heterocyclic compounds, subtle structural modifications can lead to profoundly different biological activities. This technical guide provides an in-depth exploration of 2,4,5-trimethylthiazole and its closely related analog, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) (TMT). While separated by only a single double bond, their biological significance diverges dramatically. This compound is a key aroma compound, contributing nutty, roasted notes to a variety of cooked foods and finding extensive application in the flavor and fragrance industry. In stark contrast, its dihydro- counterpart, TMT, is a potent kairomone, acting as a predator odor that elicits innate fear and stress responses in rodents. This guide elucidates the distinct roles of these two molecules, detailing their chemical properties, synthesis, biological mechanisms, and the experimental protocols used to study them, providing a comprehensive resource for professionals in sensory science and neurobiology.

Part 1: this compound - The Aromatic Architect of Flavor

This compound is a volatile, sulfur-containing heterocyclic compound that plays a pivotal role in the sensory experience of many foods.[1][2] As a product of the Maillard reaction, it is naturally formed during the heating of sulfur-containing amino acids and reducing sugars, contributing to the desirable aromas of cooked meats, coffee, and cocoa.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in flavor and fragrance formulations.

| Property | Value |

| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole[1][2] |

| CAS Number | 13623-11-5[2][4] |

| Molecular Formula | C₆H₉NS[2][4] |

| Molecular Weight | 127.21 g/mol [2][4] |

| Appearance | Colorless to pale yellow/amber liquid[4] |

| Boiling Point | 165-167 °C @ 717 mmHg[4] |

| Flash Point | 48-51.11 °C[4][5] |

| Density | ~1.013 g/mL at 25 °C[3] |

| Solubility | Slightly soluble in water; soluble in organic solvents.[1] |

Organoleptic Profile and Applications

The primary biological significance of this compound lies in its potent and complex aroma profile. It is a cornerstone for creating savory and roasted flavors.

| Aspect | Description |

| Odor Descriptors | Nutty, cocoa, coffee, roasted, earthy, musty, vegetable-like.[5] |

| Taste Profile | Sweet, roasted notes, reminiscent of chocolate, coffee, and cured meat.[5] Notes of raw potato skin can be perceived at higher concentrations (>0.05 ppm).[5] |

| Typical Usage Levels | - Condiments, relishes, soups: up to 6 ppm.[5][6] - Frozen and soft confectionery: up to 2 ppm.[5][6] |

| Occurrence | Found in roasted beef, chicken, lamb, coffee, and cooked potatoes.[3] |

Experimental Protocol: Hantzsch Thiazole (B1198619) Synthesis

The synthesis of this compound is commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Objective: To synthesize this compound.

Materials:

-

3-Bromo-2-butanone (B1330396) (α-haloketone)

-

Thioacetamide (B46855) (thioamide)

-

Ethanol (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane (B109758) or diethyl ether (extraction solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (perform 2-3 extractions).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Part 2: 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) - A Molecular Trigger of Innate Fear

In stark contrast to its aromatic counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole (TMT), also known as trimethylthiazoline, is a potent semiochemical. As a component of fox feces, it acts as a kairomone, a chemical signal that benefits the receiver (in this case, a prey animal) by indicating the presence of a predator.[7] This property makes TMT an invaluable tool in neuroscience for studying the circuits of innate, unlearned fear and anxiety.

Chemical and Physical Properties

The dihydro- form of the thiazole has distinct properties, which are crucial for its biological function as a volatile signaling molecule.

| Property | Value |

| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole |

| CAS Number | 4145-93-1 |

| Molecular Formula | C₆H₁₁NS |

| Molecular Weight | 129.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~165-167 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents. |

Biological Significance as a Kairomone

Exposure to TMT elicits a range of defensive and stress-related behaviors in rodents, including freezing, avoidance, and risk assessment. Physiologically, it activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in stress hormones like corticosterone (B1669441). This reliable and reproducible effect allows researchers to investigate the neurobiology of fear and anxiety-related disorders without the need for conditioned learning paradigms.

Neural Pathway of the TMT-Induced Fear Response

The detection of TMT and the subsequent fear response involve a complex, hard-wired neural circuit. The signal is primarily processed through the main olfactory system.

Caption: Simplified neural pathway of the TMT-induced innate fear response.

Upon inhalation, TMT is detected by olfactory sensory neurons in the nasal epithelium, which project to the main olfactory bulb (MOB).[8] From the MOB, the signal is relayed to several key regions of the limbic system, including the medial nucleus of the amygdala (MeA) and the bed nucleus of the stria terminalis (BNST), both of which are critical for processing innate fear.[9][10] These structures, in turn, project to the hypothalamus, which orchestrates the hormonal and behavioral fear responses, such as HPA axis activation and freezing behavior.[10][11]

Quantitative Data on TMT-Induced Fear Responses

The effects of TMT on rodent behavior and physiology are dose-dependent.

| Parameter | Observation |

| Behavioral Response | TMT exposure significantly increases freezing behavior in rodents in a dose-dependent manner.[12][13] |

| Physiological Response | TMT exposure leads to a significant elevation in serum corticosterone levels, peaking approximately 15-30 minutes post-exposure. |

| Effective Concentration | While variable depending on the experimental setup, concentrations as low as 10⁻⁸ mol have been shown to elicit freezing behavior.[7] |

Experimental Protocols for Behavioral Assays

Objective: To quantify the duration of freezing behavior in a rodent upon exposure to TMT.

Materials:

-

Test chamber (e.g., a transparent Plexiglas box, 40x40x30 cm).

-

Video recording equipment.

-

2,4,5-trimethyl-4,5-dihydrothiazole (TMT).

-

Vehicle (e.g., mineral oil or propylene (B89431) glycol).

-

Filter paper or cotton swab.

-

Test subjects (mice or rats).

Methodology:

-

Acclimation: Allow the animal to habituate to the testing room for at least 30-60 minutes before the experiment.

-

Odor Preparation: Prepare a solution of TMT in the chosen vehicle (e.g., 10% TMT). For the control group, use the vehicle alone.

-

Exposure: Pipette a small, precise volume (e.g., 10-20 µL) of the TMT solution or control vehicle onto a piece of filter paper. Place the filter paper in the test chamber.

-

Trial: Gently place the animal in the chamber. Record the animal's behavior for a set duration (e.g., 10-20 minutes).

-

Behavioral Scoring: Analyze the video recordings to score the total duration of freezing (complete immobility, except for respiratory movements).

Objective: To assess anxiety-like behavior following TMT exposure.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).[14]

-

Video tracking software.

-

TMT and vehicle.

-

Test subjects.

Methodology:

-

TMT Exposure: Expose the animal to TMT or vehicle as described in the freezing protocol, typically in its home cage.

-

Transfer to EPM: Shortly after exposure (e.g., 5-10 minutes), place the animal in the center of the elevated plus maze, facing an open arm.

-

Trial: Allow the animal to explore the maze for a 5-10 minute period.[15][16]

-

Data Collection: Use video tracking software to record the time spent in the open arms versus the closed arms, and the number of entries into each arm.

-

Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.

Objective: To assess locomotor activity and anxiety-like behavior (thigmotaxis) after TMT exposure.

Materials:

-

Open field arena (a square or circular arena with high walls).[1][17]

-

Video tracking software.

-

TMT and vehicle.

-

Test subjects.

Methodology:

-

TMT Exposure: Expose the animal to TMT or vehicle.

-

Trial: Place the animal in the center of the open field arena.[18]

-

Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes). The software will track the total distance moved and the time spent in the center zone versus the periphery (near the walls).

-

Analysis: Anxiety-like behavior is indicated by thigmotaxis, which is an increase in the time spent in the periphery and a decrease in the time spent in the center. A significant decrease in total distance moved can also indicate a fear response.

Experimental Workflow: Synthesis of TMT

The synthesis of TMT can be achieved through a variation of the Hantzsch synthesis or via condensation of key precursors.

Caption: General experimental workflow for the synthesis of TMT.

Conclusion

The comparison of this compound and 2,4,5-trimethyl-4,5-dihydrothiazole offers a compelling case study in structure-activity relationships. The aromaticity of the thiazole ring in the former is key to its role as a stable and desirable flavor compound, a product of thermal food processing. The saturation of a single bond to create the dihydro- analog dramatically alters its biological function, transforming it into a potent activator of innate fear circuits. For researchers in food science, this compound remains a vital tool for crafting authentic roasted and savory flavors. For neuroscientists and drug development professionals, its dihydro- counterpart, TMT, provides a reliable and invaluable molecular probe for investigating the fundamental mechanisms of fear and anxiety, and for the preclinical screening of novel anxiolytic therapies. A clear understanding and distinction between these two molecules are paramount for precise and meaningful scientific investigation in their respective fields.

References

- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]

- 6. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. The neural circuits of innate fear: detection, integration, action, and memorization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of behavioral constraints and the neuroanatomy of fear to the predator odor trimethylthiazoline: a model for animal phobias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. amuzainc.com [amuzainc.com]

- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

2,4,5-Trimethylthiazole: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a heterocyclic compound that contributes to the flavor profile of various cooked foods.[1] It is also utilized as a fragrance ingredient in a variety of consumer products. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 13623-11-5 | [1][2] |

| Molecular Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 165-167 °C at 717 mmHg | [2] |

| Density | 1.028 g/cm³ | |

| Flash Point | 61 °C |

Toxicological Data Summary

Acute Toxicity

This compound is classified as harmful if swallowed.[1][2] While a specific median lethal dose (LD50) for rats is not definitively published, its classification as Acute Toxicity Category 4 by oral route suggests an LD50 in the range of 300 to 2000 mg/kg body weight. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that this compound poses "no safety concern at current levels of intake when used as a flavouring agent".

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | Not explicitly available, estimated 300-2000 mg/kg | Category 4 (Harmful if swallowed) | [2] |

| Skin Irritation | - | Dermal | Causes skin irritation | Category 2 | [2] |

| Eye Irritation | - | Ocular | Causes serious eye irritation | Category 2 | [2] |

| Respiratory Irritation | - | Inhalation | May cause respiratory irritation | - | [2] |

Genetic Toxicology

A battery of in vitro genotoxicity studies has been conducted on this compound, all of which returned negative results. This indicates that this compound is unlikely to be genotoxic.

| Assay | Test System | Metabolic Activation | Result | Reference |

| BlueScreen™ HC Assay | Human-derived TK6 cells | With and without S9 | Negative | [3] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Negative | [3] |

| Reconstructed 3D Human Skin Comet Assay | Phenion® Full-Thickness Skin Model | - | Negative | [3] |

Repeated Dose and Reproductive Toxicity

Specific repeated dose and reproductive toxicity studies on this compound are not available. However, the safety has been evaluated using the Threshold of Toxicological Concern (TTC) approach. The estimated total systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class II substance, suggesting a low probability of adverse health effects from repeated exposure.[3]

Carcinogenicity

This compound has not been classified as a carcinogen by major regulatory and scientific bodies.

| Organization | Classification |

| IARC | Not listed |

| NTP | Not listed |

| ACGIH | Not listed |

| OSHA | Not listed |

Experimental Protocols

In Vitro Genotoxicity Assay Workflow

The general workflow for assessing the in vitro genotoxicity of a test substance like this compound involves a tiered approach, starting with screening assays and followed by more specific tests if required.

Caption: A generalized workflow for in vitro genotoxicity assessment.

BlueScreen™ HC Assay Methodology

The BlueScreen™ HC assay is a high-throughput screening tool that detects genotoxic potential by measuring the induction of the GADD45a gene, a key component of the cellular DNA damage response pathway.

-

Test System: Human-derived, p53-competent TK6 cells.[4]

-

Method: The cells are genetically modified to contain a reporter system where the GADD45a promoter drives the expression of Gaussia luciferase.[4]

-

Procedure:

-

Cells are exposed to various concentrations of the test substance with and without an exogenous metabolic activation system (S9 rat liver extract).[4]

-

Following a defined incubation period, the amount of secreted Gaussia luciferase is quantified by adding its substrate, coelenterazine, and measuring the resulting luminescence.[4]

-

Cell viability is concurrently measured to assess cytotoxicity.[4]

-

-

Endpoint: A dose-dependent increase in luminescence, indicative of GADD45a induction, is considered a positive result for genotoxicity.[4]

In Vitro Micronucleus Test Methodology (Following OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

-

Test System: Human peripheral blood lymphocytes are a commonly used cell type.[3]

-

Method: The assay is conducted in accordance with OECD Test Guideline 487.

-

Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (S9).

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

After an appropriate incubation period, cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.

-

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.

Signaling and Metabolic Pathways

GADD45a Signaling in the BlueScreen™ HC Assay

The BlueScreen™ HC assay leverages the cellular response to DNA damage, which involves the activation of the GADD45a gene. This activation can be triggered by various genotoxic stressors and is often mediated by the p53 tumor suppressor protein.

Caption: Simplified GADD45a signaling pathway in the BlueScreen™ assay.

Potential Metabolic Pathways of Thiazole (B1198619) Derivatives

While specific metabolic pathways for this compound have not been fully elucidated, studies on other thiazole-containing compounds suggest that metabolism primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. A potential bioactivation pathway may involve oxidation of the sulfur atom in the thiazole ring.

Caption: A generalized metabolic pathway for thiazole derivatives.

Conclusion

Based on the available data, this compound is not considered to be genotoxic. Its acute oral toxicity is low, and it is classified as a skin and eye irritant. The risk associated with its use as a fragrance ingredient is considered low based on current exposure levels and the application of the Threshold of Toxicological Concern. Further research into its specific metabolic pathways and the acquisition of a definitive acute oral LD50 value in rats would provide a more complete toxicological profile.

References

A Comprehensive Technical Guide to 2,4,5-Trimethylthiazole for Researchers and Drug Development Professionals

An in-depth exploration of the chemical identity, properties, synthesis, and analysis of a key flavor compound.

This technical guide provides a thorough overview of 2,4,5-trimethylthiazole, a heterocyclic compound of significant interest in the fields of flavor chemistry, food science, and potentially, drug development. This document outlines its various synonyms, key quantitative data, detailed experimental protocols for its synthesis and analysis, and its formation pathways.

Chemical Identity and Synonyms

This compound is a sulfur-containing aromatic heterocyclic compound that contributes to the desirable nutty, cocoa, and coffee-like aromas in many cooked foods.[1][2] It is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] For clarity and comprehensive literature searching, a compilation of its synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole[2] |

| CAS Registry Number | 13623-11-5[3] |

| Molecular Formula | C₆H₉NS[3] |

| Molecular Weight | 127.21 g/mol [3] |

| Common Synonyms | Trimethylthiazole, 2,4,5-Trimethyl-1,3-thiazole, Thiazole (B1198619), 2,4,5-trimethyl-[2] |

| FEMA Number | 3325 |

| EC Number | 237-107-9 |

| InChI | InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3[2] |

| InChIKey | BAMPVSWRQZNDQC-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(SC(=N1)C)C[2] |

Quantitative Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below to aid in its identification, purification, and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear colourless to amber liquid | [2][4] |

| Odor | Cocoa, dark chocolate, nutty, coffee-like | [2][4] |

| Boiling Point | 166-167 °C at 717 mmHg | [2] |

| Density | 1.011-1.015 g/mL at 25 °C | [2] |

| Refractive Index | 1.503-1.511 at 20 °C | [2] |

| Flash Point | 56 °C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in alcohol and dipropylene glycol | [4] |

Spectral Data

| Spectral Data Type | Key Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.24-2.28 (m, 9H, CH₃), 2.58-2.62 (m, 3H, CH₃)[2] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 11.12, 14.51, 18.86 (CH₃), 125.23, 147.35, 161.15 (thiazole ring carbons)[2] |

| Mass Spectrum (EI) | m/z: 127 (M+), 86, 71, 59, 45[2] |

Formation and Synthesis Protocols

This compound is primarily formed naturally through the Maillard reaction. It can also be synthesized in the laboratory, most commonly via the Hantzsch thiazole synthesis.

Maillard Reaction Pathway

The formation of this compound during the Maillard reaction is a complex process involving the degradation of sulfur-containing amino acids, such as cysteine, in the presence of dicarbonyl compounds. A key precursor is 2,3-butanedione (B143835) (diacetyl), which is a degradation product of sugars.[5] The general pathway involves the reaction of hydrogen sulfide (B99878) (from cysteine degradation), ammonia (B1221849) (from Strecker degradation of other amino acids), and an α-dicarbonyl compound.[5]

Hantzsch Thiazole Synthesis: A Detailed Protocol

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings.[6] The following protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the thioacetamide solution at room temperature.[7]

-

Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.[7] Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis and quantification of this compound in various matrices, particularly in food products.

GC-MS Protocol for Quantification in Food Matrices

The following is a generalized protocol for the quantification of this compound in a food matrix.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-